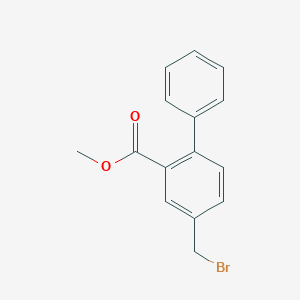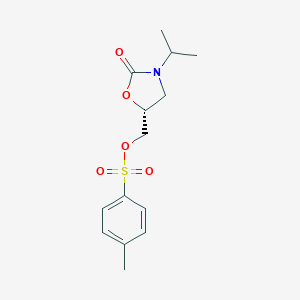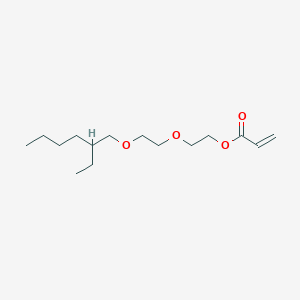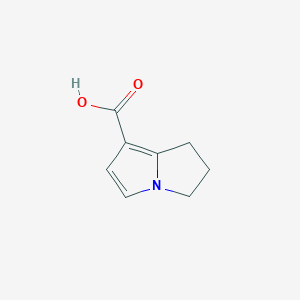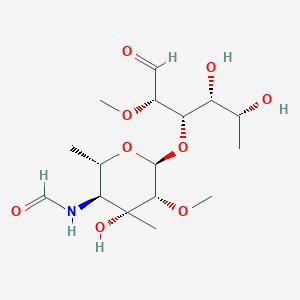
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone, also known as ATE, is a synthetic compound that has been used in various scientific research applications. ATE belongs to the class of triazinanes, which are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring.
Mécanisme D'action
The mechanism of action of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone is not well understood, but it is believed to interact with metal ions and form coordination complexes. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has been shown to selectively bind to copper ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in vitro and in vivo studies. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has also been shown to have antioxidant properties, which may be beneficial in various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has several advantages for lab experiments, including its ease of synthesis, high yield, and purity. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone is also stable under various reaction conditions and can be used in a wide range of applications. However, 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the research and development of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone include the synthesis of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone derivatives with improved solubility and selectivity for metal ions and the use of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone as a fluorescent probe for the detection of metal ions in biological systems.
Méthodes De Synthèse
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone can be synthesized using a one-pot reaction of ethyl acetoacetate, hydrazine hydrate, and triethyl orthoformate. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The resulting product is purified using column chromatography to obtain 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone in high yield and purity.
Applications De Recherche Scientifique
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has been used in various scientific research applications, including as a building block in the synthesis of biologically active compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
Propriétés
Numéro CAS |
112805-11-5 |
|---|---|
Nom du produit |
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone |
Formule moléculaire |
C7H13N3O2 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
1-(3-acetyl-1,3,5-triazinan-1-yl)ethanone |
InChI |
InChI=1S/C7H13N3O2/c1-6(11)9-3-8-4-10(5-9)7(2)12/h8H,3-5H2,1-2H3 |
Clé InChI |
WPVQKURSIUSZAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CNCN(C1)C(=O)C |
SMILES canonique |
CC(=O)N1CNCN(C1)C(=O)C |
Synonymes |
1,3,5-Triazine, 1,3-diacetylhexahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



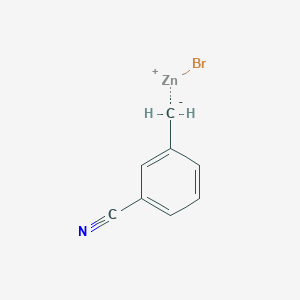



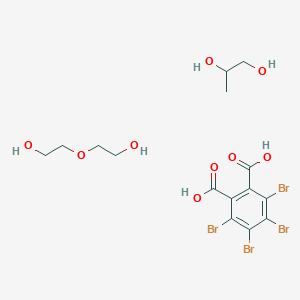

![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
